molecular formula C19H19N7O3S3 B2680700 N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 872996-89-9

N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2680700
CAS No.: 872996-89-9
M. Wt: 489.59
InChI Key: QIJXBBMGCYURNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N7O3S3 and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, which share structural similarities with the compound . These derivatives have shown promising in vitro antimalarial activity and were characterized by their ADMET properties. Notably, one derivative exhibited exceptional antimalarial activity, attributed to the quinoxaline moiety attached to the sulfonamide ring system. Furthermore, molecular docking studies revealed that these compounds have potential as SARS-CoV-2 inhibitors, highlighting their relevance in antiviral research (Fahim & Ismael, 2021).

Insecticidal Properties

Another investigation synthesized various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study indicates the potential of such compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Anticancer and Antiproliferative Effects

Research on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea demonstrated remarkable anticancer effects. This modification led to compounds with potent antiproliferative activities and reduced acute oral toxicity, suggesting potential in cancer therapy (Wang et al., 2015).

Antimicrobial Activity

A study synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity. This work highlights the utility of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bhuiyan et al., 2006).

Properties

IUPAC Name

2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3S3/c1-13-11-31-19(21-13)22-17(27)12-30-18-8-7-15-23-24-16(26(15)25-18)9-10-20-32(28,29)14-5-3-2-4-6-14/h2-8,11,20H,9-10,12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJXBBMGCYURNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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